
7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide belongs to a class of organic molecules characterized by the presence of a benzofuran moiety, a methoxy group, and a triazole ring attached to a thiophene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step procedures:
Formation of Benzofuran Core: : The initial step often includes the construction of the benzofuran core via cyclization reactions, typically using starting materials such as 2-hydroxybenzaldehyde.
Methoxy Group Introduction: : The methoxy group is then introduced, often through methylation reactions using reagents like methyl iodide in the presence of a base.
Triazole Ring Formation: : The 1,2,3-triazole ring is formed via azide-alkyne cycloaddition, commonly referred to as the "click" reaction, utilizing copper catalysts.
Final Coupling: : The thiophene moiety is then coupled to the triazole ring, and the final amide bond formation occurs through standard peptide coupling reagents such as EDCI or DCC, resulting in the target compound.
Industrial Production Methods
On an industrial scale, the synthesis might employ more efficient catalytic systems, continuous flow reactors for better yield, and cost-effective processes. Industrial-scale production would also focus on optimizing reaction conditions to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide: can undergo several types of reactions:
Oxidation and Reduction: : The benzofuran and thiophene rings can participate in oxidative and reductive transformations under appropriate conditions.
Substitution Reactions: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the thiophene and benzofuran moieties.
Cycloaddition: : The triazole ring can engage in cycloaddition reactions, facilitating the synthesis of more complex structures.
Common Reagents and Conditions
Oxidation: : Utilizing reagents like potassium permanganate or m-chloroperbenzoic acid (mCPBA).
Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LAH).
Substitution: : Using reagents such as halogens for electrophilic substitutions or Grignard reagents for nucleophilic substitutions.
Major Products
Products formed from these reactions often involve the modification of the core structure, leading to derivatives with potentially enhanced or novel properties.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its triazole moiety is particularly useful in "click chemistry" for rapid and reliable synthesis of bioactive compounds.
Biology
In biological research, derivatives of this compound may be explored for their binding affinities to various proteins or enzymes, contributing to drug discovery and development.
Medicine
Industry
In industrial applications, the compound may be used in the development of advanced materials, including organic semiconductors or polymers with unique electronic properties.
Mecanismo De Acción
Molecular Targets and Pathways
The specific mechanism by which 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide exerts its effects depends on its interaction with molecular targets:
Enzyme Inhibition: : It may inhibit particular enzymes involved in disease pathways.
Receptor Modulation: : It could modulate receptors, affecting signal transduction and cellular responses.
Pathways Involved
The pathways involved often pertain to critical biological processes like cell proliferation, apoptosis, or immune response modulation.
Comparación Con Compuestos Similares
Unique Characteristics
The presence of both a benzofuran and a triazole ring in 7-methoxy-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide is relatively unique, providing a distinct chemical profile compared to similar compounds.
List of Similar Compounds
2-Benzofuran-1H-1,2,3-triazole derivatives
Thiophene-1H-1,2,3-triazole conjugates
Methoxybenzofuran analogs
These compounds share structural similarities but might differ in specific substituent groups, leading to variations in their chemical behavior and applications.
Hope that helps! Feel free to ask for any clarifications or additional information on this topic.
Propiedades
IUPAC Name |
7-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-23-14-4-2-3-11-7-15(24-16(11)14)17(22)18-8-12-9-21(20-19-12)13-5-6-25-10-13/h2-7,9-10H,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMZIPYHBCBDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(3-chloro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2938099.png)
![(E)-3-(but-2-en-1-yl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938101.png)
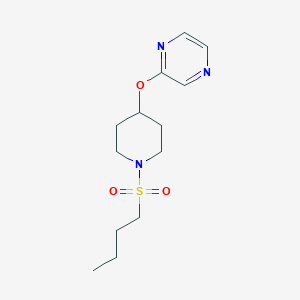
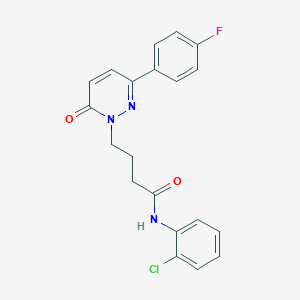

![(NE)-N-[(4-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2938106.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2938109.png)
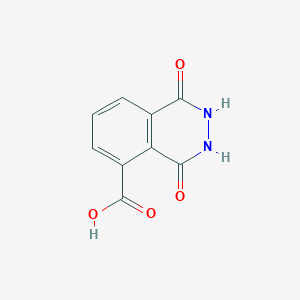
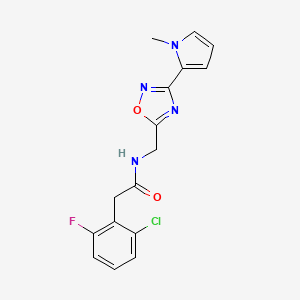
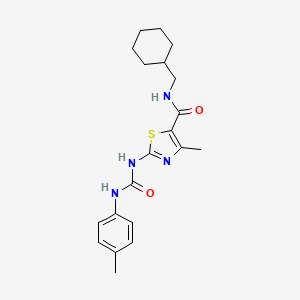

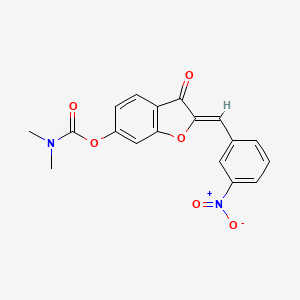
![4-chloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2938119.png)
![2-{[2-(4-Chlorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2938120.png)
